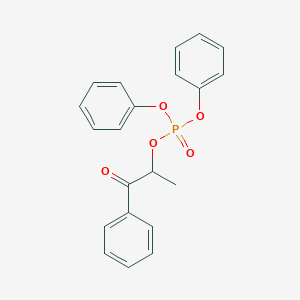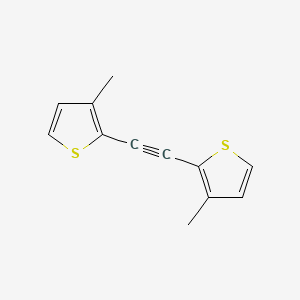
2-(Chloromethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable chloromethylating agent in the presence of a catalyst. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or toluene.
- Temperature: The reaction may be carried out at room temperature or under reflux conditions.
- Catalyst: Acidic catalysts like hydrochloric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction reactions would produce corresponding oxidized or reduced compounds.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane may have several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving dioxolane derivatives.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane would depend on its specific application. For example, if used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-2-(phenyl)-4-methyl-1,3-dioxolane
- 2-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-dioxolane
- 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxane
Uniqueness
2-(Chloromethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane is unique due to the presence of both chloromethyl and dichlorophenyl groups, which may impart distinct chemical reactivity and potential applications compared to other similar compounds
Eigenschaften
CAS-Nummer |
403842-56-8 |
|---|---|
Molekularformel |
C11H11Cl3O2 |
Molekulargewicht |
281.6 g/mol |
IUPAC-Name |
2-(chloromethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H11Cl3O2/c1-7-5-15-11(6-12,16-7)9-3-2-8(13)4-10(9)14/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
DFACEWUORIIMMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(O1)(CCl)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]-](/img/structure/B14235143.png)
![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)
![{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14235150.png)

![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid](/img/structure/B14235169.png)
![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)
![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)

![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)

![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)


